4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one
Overview
Description
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C18H25N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes tert-butyl groups and a quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one typically involves the reaction of quinoxaline derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The process generally requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms of quinoxaline.
Substitution: The tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds.
Scientific Research Applications
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
4-Boc-3,4-dihydroquinoxalin-2-one: Lacks the additional Bocamino group, resulting in different chemical properties and reactivity.
7-Bocamino-3,4-dihydroquinoxalin-2-one: Similar structure but without the tert-butyl group, affecting its stability and solubility.
Quinoxaline-2-one: The parent compound with no Boc groups, used as a starting material for various derivatives.
The uniqueness of this compound lies in its dual Boc protection, which enhances its stability and allows for selective deprotection in synthetic applications.
Properties
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKDJIKUTOOUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650667 | |
Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-52-7 | |
Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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